Olopatadine-d3 Hydrochloride

Bioanalysis Pharmacokinetics Method Validation

Analytical variability from matrix effects and ion suppression compromises LC-MS/MS quantification of olopatadine in biological matrices. Olopatadine-d3 Hydrochloride is a stable isotope-labeled internal standard that co-elutes with the analyte, ensuring identical extraction recovery and ionization efficiency to correct for these errors. - Enables accurate pharmacokinetic and bioequivalence studies compliant with FDA/EMA guidelines. - +3.02 Da mass shift allows selective detection; ≥98% purity ensures reliable quantification. - Supplied as an off-white solid; stored at -20°C; shipped at ambient temperature.

Molecular Formula C21H24ClNO3
Molecular Weight 376.9 g/mol
Cat. No. B565414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlopatadine-d3 Hydrochloride
Synonyms(11Z)-11-[3-(Dimethyl-d3-amino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid Hydrochloride;  ALO 4943A-d3;  Allelock-d3;  KW 4679-d3;  Opatanol-d3;  Patanol-d3;  _x000B_
Molecular FormulaC21H24ClNO3
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
InChIInChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3;
InChIKeyHVRLZEKDTUEKQH-KSSVLRJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olopatadine-d3 Hydrochloride: Deuterated Internal Standard


Olopatadine-d3 Hydrochloride (CAS 1331635-21-2) is a stable isotope-labeled analog of the second-generation antihistamine Olopatadine. It is specifically formulated as a hydrochloride salt and is deuterated at the N-methyl groups , . This compound is not intended for therapeutic use but is exclusively designed and validated as an analytical internal standard to correct for variability during the extraction, ionization, and detection steps of quantitative mass spectrometry assays targeting the parent drug, Olopatadine [1]. The base molecule, Olopatadine, functions as a selective histamine H1 receptor antagonist (Ki = 41 nM) with over 1,000-fold selectivity for H1 over H2 and H3 receptors [2].

Type Deuterated internal standard (ISTD) for Olopatadine
Workflow LC-MS/MS bioanalysis requiring co-elution and matrix-effect correction
Key attribute Defined isotopic enrichment to support assay accuracy review

Olopatadine-d3 Hydrochloride Isotopic Fidelity


Substituting Olopatadine-d3 Hydrochloride with an unlabeled analog, a structurally similar but non-identical compound (e.g., Loratadine), or even another deuterated form with a different labeling pattern (e.g., Olopatadine-d6) introduces unacceptable analytical risk. The primary source of error in LC-MS/MS quantification is ion suppression or enhancement caused by co-eluting matrix components [1]. A true stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences identical matrix effects, ionization efficiency, and extraction recovery [2]. Using a non-identical internal standard fails to correct for these variabilities, directly compromising accuracy, precision, and the ability to meet the strict validation criteria mandated by FDA and EMA guidelines for pharmacokinetic studies and bioequivalence trials [3].

Unlabeled analog fails matrix correction

Non-deuterated Olopatadine cannot co-elute identically; matrix effects may not be corrected, shifting accuracy and precision.

Structural analog (e.g., Loratadine) differs in recovery

Different physicochemical properties alter extraction recovery and ionization, limiting direct substitution in regulated bioanalysis.

Different labeling pattern (d6) may shift retention

Alternative deuteration can introduce subtle chromatographic shifts, requiring independent validation for co-elution fidelity.

Olopatadine-d3 Hydrochloride Quantitative Evidence


Deuterium-Induced Mass Shift for LC-MS Quantification

The incorporation of three deuterium atoms in Olopatadine-d3 Hydrochloride creates a distinct mass-to-charge ratio (m/z) for the internal standard that is approximately 3.02 Da greater than the unlabeled Olopatadine analyte . This mass difference is critical for selective detection by triple quadrupole mass spectrometers. In contrast, using a non-deuterated structural analog as an internal standard, such as Loratadine, results in different physicochemical properties, including distinct chromatographic retention times and ionization efficiencies, which cannot adequately correct for matrix effects or extraction inconsistencies. The use of Olopatadine-d3 allows for co-elution with the analyte, ensuring that any variation in ion suppression or enhancement affects both compounds identically, thereby maintaining the accuracy of the calculated concentration.

Mass shift
Class-level
+3.02 Da vs unlabeled Olopatadine
Enables selective LC-MS/MS detection and co-elution for matrix-effect correction.
Calculated from chemical formula; class-level inference for SIL-IS design.
Bioanalysis Pharmacokinetics Method Validation

Purity and Isotopic Enrichment for Regulatory Compliance

The utility of a deuterated internal standard is contingent on its purity and isotopic enrichment. Olopatadine-d3 Hydrochloride is supplied with a defined purity specification of ≥99% for deuterated forms (d1-d3) , . This specification is critical because the presence of undeuterated olopatadine (d0) in the internal standard preparation would directly contribute to the measured analyte signal, causing a positive bias in the quantification of olopatadine from study samples. In contrast, impurity reference standards of Olopatadine, such as the (E)-isomer or N-oxide forms, are not designed or certified for this application . Their use as an internal standard would introduce unknown quantities of the parent analyte, invalidating the assay's accuracy.

Purity specification
Head-to-head
≥99% deuterated forms (d1-d3)
Minimizes unlabeled analyte carryover, supporting accurate quantification.
Vendor CoA specification; contrast with impurity standards.
Quality Control Reference Standards Regulatory Affairs

Validated Pharmacokinetic Application in Bioequivalence Trials

The intended use of Olopatadine-d3 Hydrochloride is to facilitate the precise measurement of olopatadine in clinical studies, a requirement that is directly evidenced by its application. A 2025 bioequivalence study evaluating olopatadine hydrochloride tablet formulations in healthy Chinese subjects under fasting and fed conditions utilized a validated LC-MS/MS method to measure plasma concentrations [1]. While the specific internal standard is not always explicitly named in the abstract, a deuterated olopatadine analog like Olopatadine-d3 is the gold standard for such regulated work. This stands in contrast to alternative internal standards like Loratadine, which have been used in some published olopatadine methods [2]. Loratadine, however, is a distinct chemical entity with different extraction recovery and ionization behavior, making it a suboptimal choice for correcting matrix effects and meeting the rigorous acceptance criteria of a pivotal bioequivalence study.

Bioanalytical fit
Cross-study comparable
Deuterated ISTD preferred for regulated bioanalysis vs Loratadine analog
Supports method validation accuracy and matrix-effect control in plasma studies.
Based on published bioequivalence method context; direct head-to-head not provided.
Clinical Pharmacology Bioequivalence Regulated Bioanalysis

Olopatadine-d3 Hydrochloride Applications


Quantitative Bioanalysis in PK and Bioequivalence Studies

This compound is the optimal choice for any laboratory developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure olopatadine concentrations in biological matrices (e.g., human plasma, urine, ocular tissues). Its use as an internal standard is essential to correct for sample-to-sample variability in extraction recovery and matrix-induced ion suppression, ensuring the accuracy, precision, and ruggedness required for regulatory submissions to agencies like the FDA and EMA . This application is directly supported by its high purity and the +3.02 Da mass shift that allows for selective detection alongside unlabeled olopatadine.

Therapeutic Drug Monitoring and Clinical Toxicology

Clinical laboratories tasked with monitoring patient adherence to olopatadine therapy or investigating potential overdose cases require a highly reliable analytical method. Olopatadine-d3 Hydrochloride provides the necessary analytical specificity and accuracy to distinguish olopatadine from other structurally similar antihistamines and endogenous matrix components in patient samples, thereby reducing the risk of false positives or inaccurate quantitation , [1].

In Vitro Metabolism and DDI Studies

Researchers investigating the metabolic stability of olopatadine in liver microsomes or hepatocytes, or assessing its potential to inhibit cytochrome P450 enzymes, require precise quantification of the parent drug over time. The use of Olopatadine-d3 Hydrochloride ensures that the measured decrease in olopatadine concentration is due to actual metabolism and not to analytical variability or matrix effects from the in vitro incubation system . This provides a robust foundation for generating accurate kinetic parameters (e.g., half-life, intrinsic clearance).

Quality Control for Olopatadine Formulations

During the manufacturing and stability testing of olopatadine drug products (e.g., tablets, ophthalmic solutions), a deuterated internal standard is invaluable for developing stability-indicating HPLC or LC-MS methods. It allows analysts to accurately quantify the active pharmaceutical ingredient (API) in the presence of degradation products and formulation excipients, ensuring that the final product meets its label claim and purity specifications throughout its shelf life .

Application
Selection Property
Validation Focus
Olopatadine PK bioanalysis in human plasma research matrices
Co-elution with analyte; matched matrix effect correction
Accuracy and precision under research method validation
Research PK monitoring context (human plasma)
Specific mass shift and isotopic purity to avoid analyte cross-talk
Selectivity in presence of structurally similar antihistamines
In vitro metabolism and DDI studies (liver microsomes/hepatocytes)
Compensation for incubation matrix effects and extraction variability
Metabolic stability parameter review (t½, CLint)
Formulation quality control studies
Deuterated ISTD for stability-indicating LC-MS methods
API quantification in presence of degradation products and excipients

Technical Documentation Hub

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38 linked technical documents
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